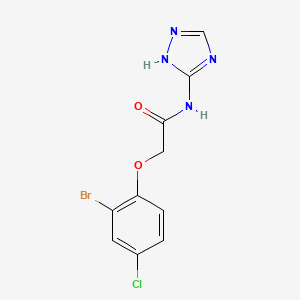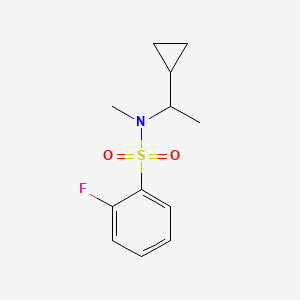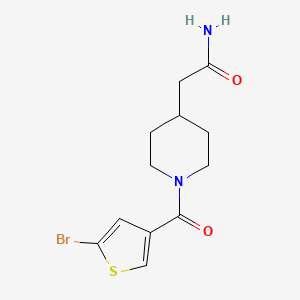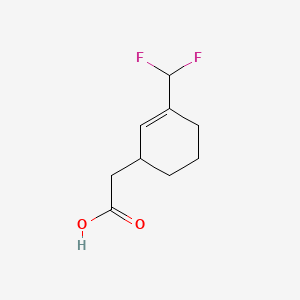
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate: is a complex organic compound characterized by multiple hydroxyl and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate typically involves multi-step organic reactions. The process begins with the preparation of the hex-1-en-3-yl backbone, followed by the introduction of hydroxyl groups and the esterification with pivaloyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the hex-1-en-3-yl backbone can be reduced to form a saturated compound.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(acetoxy)propoxy)hex-1-en-3-yl acetate
- (3R,4R,5R)-5,6-Dihydroxy-4-(3-(butyryloxy)propoxy)hex-1-en-3-yl butyrate
Uniqueness: The presence of pivaloyl groups in (3R,4R,5R)-5,6-Dihydroxy-4-(3-(pivaloyloxy)propoxy)hex-1-en-3-yl pivalate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, providing specific advantages in certain applications.
Eigenschaften
Molekularformel |
C19H34O7 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-[(2R,3R,4R)-4-(2,2-dimethylpropanoyloxy)-1,2-dihydroxyhex-5-en-3-yl]oxypropyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H34O7/c1-8-14(26-17(23)19(5,6)7)15(13(21)12-20)24-10-9-11-25-16(22)18(2,3)4/h8,13-15,20-21H,1,9-12H2,2-7H3/t13-,14-,15-/m1/s1 |
InChI-Schlüssel |
UUQSZDULHIUECO-RBSFLKMASA-N |
Isomerische SMILES |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H](CO)O)[C@@H](C=C)OC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)OCCCOC(C(CO)O)C(C=C)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)

![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)




![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)

